{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol
Overview
Description
{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol: is an organic compound with the molecular formula C11H14O2 It is a derivative of phenylmethanol, where the phenyl group is substituted with a 2-methyl-2-propen-1-yloxy group
Mechanism of Action
Target of Action
Compounds bearing an allyl group, such as this one, are known to exhibit a broad spectrum of pharmacological activity .
Mode of Action
It’s known that the introduction of an alkylamino group with the formation of chiral nitrogen-containing fragments enhances the biological activity .
Result of Action
It’s known that compounds of this nature can have a wide range of effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol . These factors can include pH, temperature, and the presence of other compounds or enzymes that can interact with this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-methyl-2-propen-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halides (e.g., HCl, HBr), sulfonates (e.g., TsCl)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated compounds, sulfonated compounds
Scientific Research Applications
Chemistry: In chemistry, {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and polymers .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use in drug formulations. Its unique structure allows for the design of novel compounds with improved efficacy and reduced side effects .
Industry: Industrially, the compound is used in the manufacture of specialty chemicals, coatings, and adhesives. Its reactivity and stability make it suitable for various applications .
Comparison with Similar Compounds
{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride: This compound has a similar structure but contains an amine group instead of a hydroxyl group.
{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}methane: This compound is similar but lacks the hydroxyl group on the phenyl ring.
Uniqueness: {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
[4-(2-methylprop-2-enoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,12H,1,7-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYFXNDASQMBGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651090 | |
Record name | {4-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569361-03-1 | |
Record name | {4-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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